molecular formula C7H7BrN2O B3098892 5-Bromo-2-methylpyridine-3-carboxamide CAS No. 1346541-61-4

5-Bromo-2-methylpyridine-3-carboxamide

Cat. No. B3098892
CAS RN: 1346541-61-4
M. Wt: 215.05 g/mol
InChI Key: SGZMKLMFJKEYOD-UHFFFAOYSA-N
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Description

“5-Bromo-2-methylpyridine-3-carboxamide” is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol. It is a solid substance .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-methylpyridine-3-carboxamide” is 1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) and the InChI key is MKNANAVYPACJGZ-UHFFFAOYSA-N . The Canonical SMILES string is CC1=CC(=CN=C1C(=O)N)Br .

Scientific Research Applications

Palladium-Catalyzed Aminocarbonylation

A study by Takács et al. (2012) explores the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation. The research demonstrates how derivatives, similar in structure to "5-Bromo-2-methylpyridine-3-carboxamide," can undergo aminocarbonylation reactions with various amines, including amino acid methyl esters, to produce corresponding amides with high yields and selectivity. This process underscores the compound's utility in synthesizing complex molecules with potential biological activity Tetrahedron, 68, 7855-7860.

Synthesis of Pyridine Derivatives

Another research by Hirokawa et al. (2000) describes an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound closely related to "5-Bromo-2-methylpyridine-3-carboxamide." The study details a multi-step synthesis process that highlights the compound's versatility as an intermediate in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist Chemical & Pharmaceutical Bulletin, 48(12), 1847-53.

Suzuki−Miyaura Coupling in Synthesis

Fray et al. (2010) discuss the optimization of key steps in the synthesis of a Nav1.8 sodium channel modulator, starting from a compound structurally related to "5-Bromo-2-methylpyridine-3-carboxamide." The study emphasizes the importance of optimizing the Suzuki−Miyaura coupling steps and permanganate oxidation for improving yield and reproducibility, demonstrating the compound's role in the synthesis of potential therapeutic agents Organic Process Research & Development, 14, 263-271.

Crystal Structure and Spectroscopic Characterization

Research by Anuradha et al. (2014) focuses on the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, illustrating the detailed structural analysis that contributes to the understanding of molecular interactions and properties Crystallography Reports, 59, 527-535.

Antibacterial Activity

A study by Mane et al. (2018) on 5-bromoindole-2-carboxamides shows significant antibacterial activity against pathogenic Gram-negative bacteria, highlighting the potential of related compounds in the development of new antibacterial agents. This study underlines the biomedical applications of derivatives of "5-Bromo-2-methylpyridine-3-carboxamide" Heterocyclic Communications, 24, 327 - 332.

properties

IUPAC Name

5-bromo-2-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMKLMFJKEYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284022
Record name 5-Bromo-2-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylpyridine-3-carboxamide

CAS RN

1346541-61-4
Record name 5-Bromo-2-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346541-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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